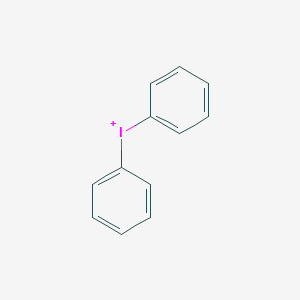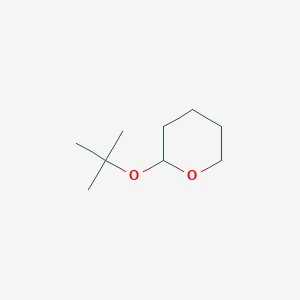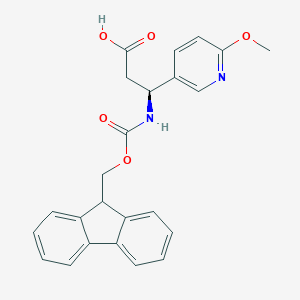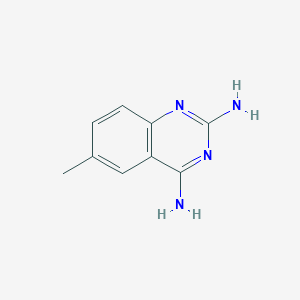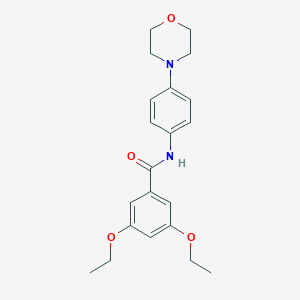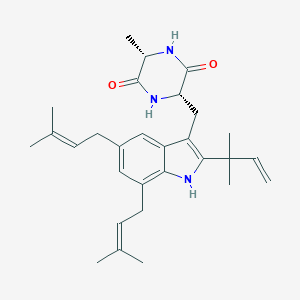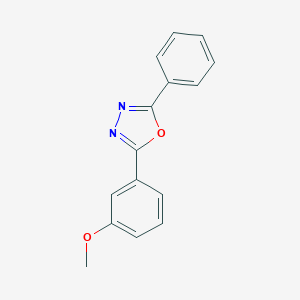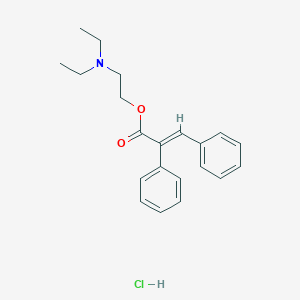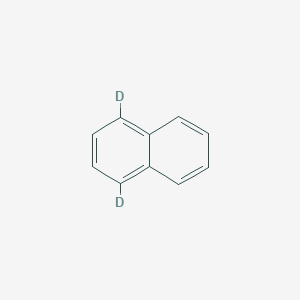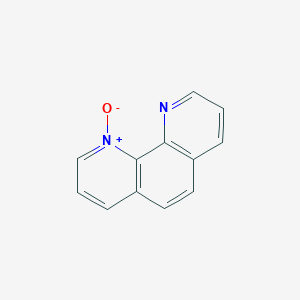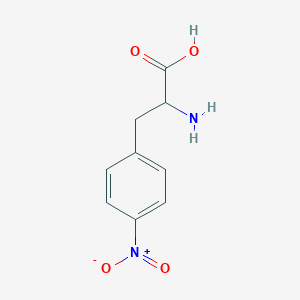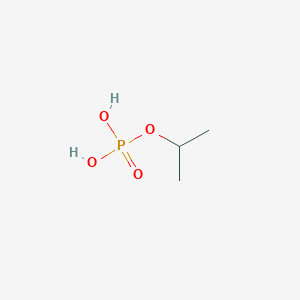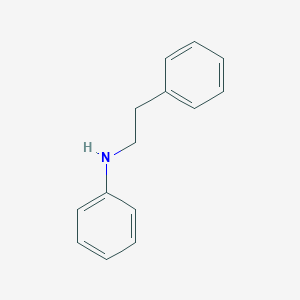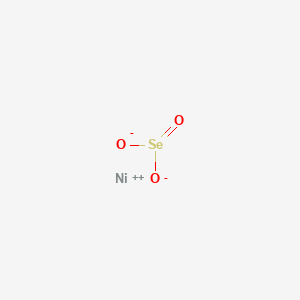
Nickel(2+) selenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) selenite is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a combination of nickel and selenite ions, with the chemical formula NiSeO3. Nickel(2+) selenite is a white crystalline solid that is soluble in water and has a molecular weight of 212.61 g/mol. In
Mécanisme D'action
The mechanism of action of nickel(2+) selenite is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, nickel(2+) selenite has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of proteins involved in cell survival and proliferation. In bacteria, nickel(2+) selenite has been shown to inhibit the activity of enzymes involved in bacterial metabolism and growth.
Effets Biochimiques Et Physiologiques
Nickel(2+) selenite has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that nickel(2+) selenite can induce oxidative stress, DNA damage, and apoptosis in cancer cells. In bacteria, nickel(2+) selenite has been shown to inhibit growth and induce cell death. However, the effects of nickel(2+) selenite on human health and the environment are not yet fully understood, and further research is needed to determine its potential risks and benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using nickel(2+) selenite in lab experiments is its unique properties, such as its optical and electrical properties, which make it a potential candidate for the development of new materials and devices. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, the synthesis of nickel(2+) selenite can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on nickel(2+) selenite, including:
1. Further studies on the mechanism of action and potential applications in biomedicine, such as the development of new anticancer drugs and antibacterial agents.
2. Studies on the environmental and health effects of nickel(2+) selenite, including its potential toxicity and bioaccumulation in the food chain.
3. Development of new synthesis methods and characterization techniques for nickel(2+) selenite, to improve its properties and applications in various fields.
4. Studies on the potential applications of nickel(2+) selenite in energy storage and conversion, such as the development of new batteries and solar cells.
Conclusion:
In conclusion, nickel(2+) selenite is a chemical compound that has potential applications in various fields of scientific research, including materials science, catalysis, and biomedicine. Its unique properties and potential benefits make it a promising candidate for further research, but its potential risks and limitations require careful consideration and evaluation. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of nickel(2+) selenite.
Méthodes De Synthèse
The synthesis of nickel(2+) selenite can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. Chemical precipitation involves mixing nickel(2+) chloride and sodium selenite in water, followed by the addition of sodium hydroxide to adjust the pH. Hydrothermal synthesis involves heating a mixture of nickel(2+) chloride and sodium selenite in water under high pressure and temperature. Solvothermal synthesis involves dissolving nickel(2+) chloride and sodium selenite in a solvent, such as ethanol or water, and heating the mixture under high pressure.
Applications De Recherche Scientifique
Nickel(2+) selenite has potential applications in various fields of scientific research, including materials science, catalysis, and biomedicine. In materials science, nickel(2+) selenite has been studied for its unique optical and electrical properties, making it a potential candidate for the development of new materials for electronic devices. In catalysis, nickel(2+) selenite has been shown to exhibit high catalytic activity in various chemical reactions, making it a potential catalyst for industrial processes. In biomedicine, nickel(2+) selenite has been studied for its potential anticancer properties, as well as its ability to inhibit bacterial growth.
Propriétés
Numéro CAS |
10101-96-9 |
|---|---|
Nom du produit |
Nickel(2+) selenite |
Formule moléculaire |
NiO3Se |
Poids moléculaire |
185.66 g/mol |
Nom IUPAC |
nickel(2+);selenite |
InChI |
InChI=1S/Ni.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clé InChI |
GHSAOVDWYLDVNT-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Ni+2] |
SMILES canonique |
[O-][Se](=O)[O-].[Ni+2] |
Autres numéros CAS |
10101-96-9 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



